

Technical Guide: Synthesis and Structural Analysis of D-Allose-¹³C

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Compound of Interest

Compound Name: D-Allose-¹³C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of D-Allose-¹³C, a labeled rare sugar with significant potential in biomedical research and drug development. This document details established synthetic methodologies, including chemo-enzymatic and biological routes, and outlines the key analytical techniques for structural characterization.

Synthesis of D-Allose-¹³C

The introduction of a ¹³C isotope into the D-allose structure is critical for metabolic flux analysis and mechanistic studies. Both chemical and enzymatic methods have been developed to achieve this, each with distinct advantages.

Chemo-enzymatic Synthesis

A novel and efficient chemo-enzymatic approach has been developed, offering high yields and scalability. This process involves an initial selective enzymatic oxidation, followed by two successive chemical reduction steps.^[1]

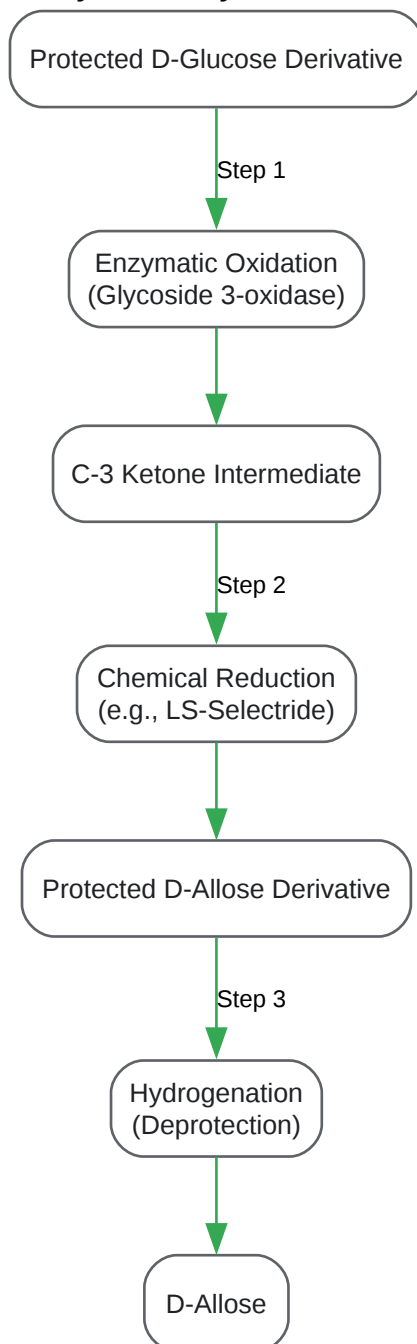
Experimental Protocol:

- **Enzymatic Oxidation:** The process starts with a selective enzymatic oxidation of a protected glucose derivative. This step is characterized by the absence of byproducts, which simplifies downstream purification.^[1]

- Stereoselective Reduction: The resulting ketone at the C-3 position is then chemically reduced. A notable method employs LS-Selectride, yielding the allose derivative with an inverted configuration at C-3. This step has been reported to achieve a yield of 86%.^[1]
- Deprotection: The final step involves the cleavage of protecting groups, such as a benzyl group, via hydrogenation to afford the final D-allose product. This deprotection step has been shown to have a yield of 94%.^[1]

Workflow of Chemo-enzymatic Synthesis:

Chemo-enzymatic Synthesis of D-Allose



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Caption: Chemo-enzymatic synthesis workflow for D-Allose.

Biosynthesis

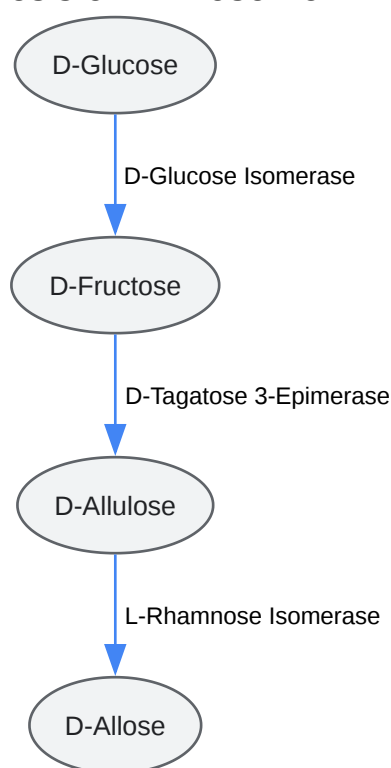
Biological synthesis presents an environmentally friendly alternative to chemical methods. A common approach is a three-step enzyme-catalyzed pathway starting from D-glucose.[2][3] Another established biological method involves the isomerization of D-allulose.

1.2.1. Three-Step Enzymatic Conversion from D-Glucose

This pathway utilizes a series of isomerase and epimerase enzymes to convert D-glucose into D-allose.[2][4]

Signaling Pathway for Biosynthesis from D-Glucose:

Biosynthesis of D-Allose from D-Glucose



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Caption: Enzymatic pathway from D-Glucose to D-Allose.

1.2.2. Isomerization of D-Allulose

Commercial food-grade D-glucose isomerase can be used to convert D-allulose to D-allose.[2] This method is suitable for continuous production in a packed bed reactor.

Experimental Protocol:

- Enzyme: Commercial immobilized D-glucose isomerase (e.g., Sweetzyme IT).[2]
- Substrate: D-allulose solution (e.g., 500 g/L).[2]
- Reaction Conditions: Optimized at pH 8.0 and 60°C.[2]
- Reactor: Continuous flow in a packed bed reactor.[2]
- Productivity: This system has been shown to produce approximately 150 g/L of D-allose from 500 g/L D-allulose, with a productivity of 36 g/L/h and a conversion yield of 30%.[2]

Synthesis Method	Key Enzymes/Reagents	Starting Material	Reported Yield/Productivity	Reference
Chemo-enzymatic	Glycoside 3-oxidase, LS-Selectride	Protected D-Glucose	86% (Reduction), 94% (Deprotection)	[1]
Biosynthesis	D-Glucose Isomerase, D-Tagatose 3-Epimerase, L-Rhamnose Isomerase	D-Glucose	-	[2][4]
Biosynthesis (Isomerization)	Immobilized D-Glucose Isomerase	D-Allulose	30% Conversion, 36 g/L/h Productivity	[2]

Structural Analysis of D-Allose-¹³C

The structural integrity and isotopic enrichment of synthesized D-Allose-¹³C must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of carbohydrates. For ^{13}C -labeled compounds, both ^1H and ^{13}C NMR are essential.

Experimental Protocol for NMR Analysis:

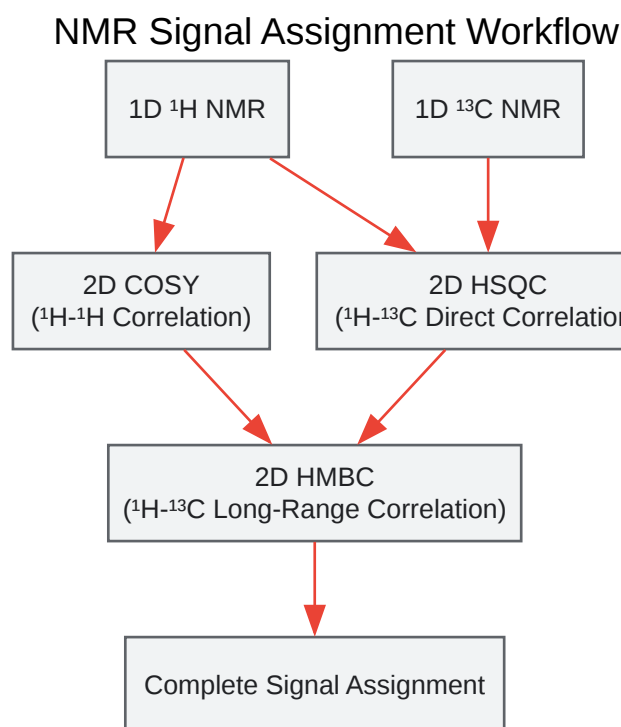
- Sample Preparation: D-Allose- ^{13}C is typically dissolved in deuterium oxide (D_2O).[\[5\]](#)
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or 800 MHz) is used.[\[2\]](#)[\[6\]](#)
- Experiments:
 - ^{13}C NMR: Provides information on the carbon skeleton and the position of the ^{13}C label.[\[5\]](#)
[\[7\]](#)
 - ^1H NMR: Reveals the proton environment and coupling constants.
 - 2D NMR (COSY, HSQC, HMBC): Used to assign proton and carbon signals unequivocally.
[\[2\]](#)

^{13}C NMR Chemical Shift Data for D-Allose (in D_2O):

Atom	Chemical Shift (ppm)
C1	96.131
C2	76.325 / 73.950 / 73.883 / 69.492
C3	76.325 / 73.950 / 73.883 / 69.492
C4	63.869
C5	76.325 / 73.950 / 73.883 / 69.492

Data sourced from the Biological Magnetic Resonance Bank (BMRB).[\[6\]](#) Note: The multiple values for C2, C3, and C5 represent different tautomers in solution.

Logical Relationship for NMR Signal Assignment:



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Caption: Workflow for complete NMR signal assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of D-Allose- ^{13}C . Liquid chromatography-mass spectrometry (LC-MS) is often employed for the analysis of sugars.[8][9]

Experimental Protocol for LC-MS Analysis:

- **Chromatography:** Liquid chromatography is used to separate the sugar from any impurities.
- **Ionization:** Electrospray ionization (ESI) is a common technique for carbohydrates.
- **Mass Analysis:** High-resolution mass spectrometry (HRMS) provides accurate mass measurements to confirm the elemental composition and isotopic distribution.[8]

Expected Mass Spectrometry Data for D-Allose- ^{13}C :

Compound	Molecular Formula	Monoisotopic Mass (Da)
D-Allose	C ₆ H ₁₂ O ₆	180.063388
D-Allose- ¹³ C ₁	¹³ CC ₅ H ₁₂ O ₆	181.066743
D-Allose- ¹³ C ₆	¹³ C ₆ H ₁₂ O ₆	186.083568
Computed values based on isotopic masses. [10] [11]		

This guide provides foundational knowledge for the synthesis and analysis of D-Allose-¹³C. For specific applications, further optimization of the described protocols may be necessary. The provided data and workflows serve as a starting point for researchers entering this field.

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